molecular formula C15H28N4O4 B2561670 [tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester CAS No. 203258-20-2

[tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester

Cat. No.: B2561670
CAS No.: 203258-20-2
M. Wt: 328.413
InChI Key: CKYQABRWQRJLCT-UHFFFAOYSA-N
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Description

[tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester is a chemical compound with the molecular formula C15H28N4O4 and a molecular weight of 328.41 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester typically involves the reaction of tert-butyl carbamate with piperazine in the presence of a suitable solvent such as N,N-dimethylformamide (DMF). The reaction is carried out at room temperature (approximately 25°C) for about 14 hours . The yield of this reaction is reported to be around 95% .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

    Substitution Reactions: The major products depend on the nucleophile used. For example, using an alkyl halide can yield a substituted piperazine derivative.

    Hydrolysis: The major products are tert-butyl alcohol and the corresponding carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, [tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester is used as an intermediate in the synthesis of various complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology

In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be employed in the design of enzyme inhibitors or receptor ligands.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of [tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A precursor in the synthesis of [tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester.

    Piperazine: Another precursor used in the synthesis.

    N,N-Dimethylformamide (DMF): A common solvent used in the synthesis.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets. Its versatility makes it valuable in multiple fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-piperazin-1-ylmethylidene]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N4O4/c1-14(2,3)22-12(20)17-11(19-9-7-16-8-10-19)18-13(21)23-15(4,5)6/h16H,7-10H2,1-6H3,(H,17,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYQABRWQRJLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of the compound prepared in Example 27 (0.045 g, 0.056 mmol) in ethanol (10 mL) was added Pd/C (20% by wt, 0.010 g). The reaction was stirred under an atmosphere of hydrogen (40 psi) at room temperature for 2 h. The reaction mixture was filtered through diatomaceous earth and the filtrate concentrated to afford the title compound (0.03 g, 69%) as a pale green solid.
Name
compound
Quantity
0.045 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.01 g
Type
catalyst
Reaction Step One
Yield
69%

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